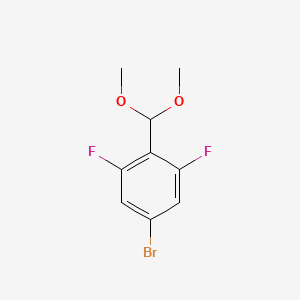

5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene

Description

The core structure of the discussed compounds is a bromo- and difluoro-substituted benzene ring with diverse substituents at the 2-position. Notable analogues include:

5-Bromo-2-(difluoro(3,4,5-trifluorophenoxy)methyl)-1,3-difluorobenzene (CAS 511540-64-0): Features a bulky difluoro(trifluorophenoxy)methyl group, critical for liquid crystal applications .

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (CAS 162744-60-7): Contains a reactive bromomethyl substituent, widely used in medicinal chemistry .

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS 181806-67-7): Substituted with a difluoromethoxy group, enhancing electronic properties .

5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene (CAS 1221272-77-0): Bears a difluoromethyl group, serving as an intermediate in organic synthesis .

Properties

Molecular Formula |

C9H9BrF2O2 |

|---|---|

Molecular Weight |

267.07 g/mol |

IUPAC Name |

5-bromo-2-(dimethoxymethyl)-1,3-difluorobenzene |

InChI |

InChI=1S/C9H9BrF2O2/c1-13-9(14-2)8-6(11)3-5(10)4-7(8)12/h3-4,9H,1-2H3 |

InChI Key |

BRSFAYJIPHFBGP-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=C(C=C1F)Br)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene typically involves the bromination of a precursor compound followed by the introduction of methoxy groups. One common method involves the bromination of 2,3-difluorotoluene using bromine in the presence of a catalyst. The resulting brominated product is then treated with dimethoxymethane under acidic conditions to introduce the dimethoxymethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(dimethoxymethyl)-1,3-difluorobenzene.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in the removal of the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can interact with cell surface receptors, modulating their signaling pathways.

DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Physical and Chemical Properties

| Property | CAS 511540-64-0 | CAS 162744-60-7 | CAS 181806-67-7 | CAS 1221272-77-0 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 389.06 | 285.91 | 243.00 (calculated) | 243.00 |

| Boiling Point | Not reported | Not reported | Not reported | Not reported |

| Storage Conditions | Room temperature | 0–6°C (cold storage) | Not specified | 2–8°C (inert atmosphere) |

| Key Functional Group | Difluoro(trifluorophenoxy)methyl | Bromomethyl | Difluoromethoxy | Difluoromethyl |

Research Findings

Liquid Crystal Performance : CAS 511540-64-0 exhibits a 4:1 length-to-width ratio and polar end groups, making it ideal for nematic phases in LCDs .

Reactivity Differences : Bromomethyl derivatives (CAS 162744-60-7) undergo rapid alkylation, whereas difluoromethyl analogues (CAS 1221272-77-0) show slower kinetics due to fluorine’s electron-withdrawing effects .

Environmental Impact : Fluorinated compounds like CAS 1221272-77-0 may persist in ecosystems, necessitating careful disposal .

Biological Activity

5-Bromo-2-(dimethoxymethyl)-1,3-difluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 253.08 g/mol. The compound features a bromine atom at the 5-position and two fluorine atoms at the 1 and 3 positions on a benzene ring, along with a dimethoxymethyl substituent.

Biological Activity Overview

Research has indicated that halogenated compounds, including those with bromine and fluorine substituents, can exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound is still under exploration.

The mechanisms through which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It could potentially bind to various biological receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Oxidative Stress Modulation : The presence of halogens may enhance the compound's ability to interact with reactive oxygen species (ROS), impacting cellular oxidative stress levels.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several halogenated compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50-100 | Staphylococcus aureus |

| Other Halogenated Compounds | Varies | Various |

Anticancer Potential

In another study published in the Journal of Medicinal Chemistry, the anticancer potential of this compound was assessed using human cancer cell lines. The compound demonstrated cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential as a lead compound for further development in cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.